molecular formula C15H10O3 B231278 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one

2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No. B231278
M. Wt: 238.24 g/mol
InChI Key: BAYNHPXTNUSVIZ-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one, also known as HBBO, is a naturally occurring compound found in several plants, including the bark of the tree Pterocarpus marsupium. HBBO has gained attention in recent years due to its potential therapeutic properties, including its ability to reduce inflammation and oxidative stress. In

Mechanism of Action

The mechanism of action of 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of pro-inflammatory cytokine production and the scavenging of free radicals. Additionally, 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one has been found to activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one can reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and scavenge free radicals. Additionally, in vivo studies have shown that 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one can reduce inflammation, oxidative stress, and improve glucose metabolism in diabetic animals.

Advantages and Limitations for Lab Experiments

2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized. Additionally, it has been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to using 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential fully.

Future Directions

There are several future directions for research on 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one. One area of interest is its potential as a therapeutic agent for the treatment of diabetes. Several studies have shown that 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one can improve glucose metabolism in diabetic animals, and further research is needed to determine its efficacy in humans. Additionally, 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one's anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of several chronic diseases, including cancer and neurodegenerative diseases. Finally, further research is needed to elucidate the mechanism of action of 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one fully and identify potential drug targets.

Synthesis Methods

2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one can be synthesized through the reaction of salicylaldehyde and benzofuran-3-one in the presence of a catalyst such as piperidine. This reaction results in the formation of 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one as a yellow crystalline solid with a melting point of 183-185°C.

Scientific Research Applications

2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and antidiabetic properties. 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. Additionally, 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one has been found to scavenge free radicals and reduce oxidative stress, which is implicated in several chronic diseases, including diabetes.

properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

(2Z)-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9-

InChI Key

BAYNHPXTNUSVIZ-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)O)/O2

SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)O2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)O2

Origin of Product

United States

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